6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide - 138254-48-5

6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide

Catalog Number: EVT-6300091
CAS Number: 138254-48-5
Molecular Formula: C8H8N4O
Molecular Weight: 176.2
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • One common approach involves the condensation of 5-amino-3-methylpyrazole-4-carboxamide with various electrophiles, such as α,β-unsaturated carbonyl compounds or their equivalents [, , ].
  • Another method utilizes the reaction of 3-amino-4-methylpyrazole with suitably substituted acrylonitriles followed by hydrolysis and amidation [].
Mechanism of Action

IRAK4 Inhibition

6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives have demonstrated potent inhibitory activity against Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) []. IRAK4 plays a crucial role in the innate immune response by mediating signaling pathways downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). By inhibiting IRAK4, these compounds can suppress the production of inflammatory cytokines, making them promising candidates for treating inflammatory diseases, including ischemic stroke.

Phosphodiesterase 2A (PDE2A) Inhibition

Research suggests that selective inhibition of PDE2A, an enzyme involved in the degradation of cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), may be a novel approach to treating cognitive impairment in neuropsychiatric and neurodegenerative disorders [, ]. 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives have shown potent and selective inhibition of PDE2A, enhancing cognitive performance in preclinical models.

AMP-Activated Protein Kinase (AMPK) Modulation

6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives can modulate AMPK activity, a key regulator of cellular energy homeostasis [, ]. Some derivatives act as AMPK inhibitors, while others have shown AMPK-independent effects. This modulation of AMPK activity makes them potential therapeutic targets for metabolic disorders, cancer, and cardiovascular diseases.

RNA Polymerase Inhibition

Studies have shown that certain 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives exhibit potent antimicrobial activity, potentially by inhibiting bacterial RNA polymerase []. These compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as novel antimicrobial agents.

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Activation

Research has identified 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives as potent and selective CFTR activators []. These compounds showed significant potential for treating ocular surface dysfunctions by activating CFTR-mediated chloride secretion, leading to increased tear production and reduced ocular surface damage in preclinical models of dry eye disease.

Physical and Chemical Properties Analysis

Ischemic Stroke Treatment

6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives, specifically those acting as potent and selective IRAK4 inhibitors, have shown promise as potential treatments for ischemic stroke []. By penetrating the central nervous system (CNS) and suppressing the inflammatory response following stroke, these compounds may improve patient recovery and reduce long-term neurological damage.

Treatment of Cognitive Disorders

The selective inhibition of PDE2A by certain 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives has significant implications for treating cognitive disorders [, ]. These compounds have shown the ability to enhance cognitive performance in preclinical models, suggesting their potential for treating conditions such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

Anti-Tuberculosis Treatment

Research has identified 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives exhibiting potent bactericidal activity against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB) []. These compounds target MmpL3, a protein essential for TB bacterial cell wall synthesis, highlighting their potential as novel anti-TB agents.

Applications

The identification of 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives with potent antimicrobial activity against both Gram-positive and Gram-negative bacteria highlights their potential as novel antimicrobial agents []. This activity is potentially attributed to their ability to inhibit bacterial RNA polymerase, a key enzyme in bacterial gene expression.

Ocular Surface Dysfunction Treatment

Research has demonstrated the potential of 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives as novel treatments for ocular surface dysfunctions, particularly dry eye disease []. By acting as potent CFTR activators, these compounds can stimulate tear secretion and reduce ocular surface damage.

Post-Mortem Muscle Glycolysis Research

Studies have utilized 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives, specifically those acting as AMPK inhibitors, to investigate the role of AMPK in regulating post-mortem muscle glycolysis in broilers []. This research contributes to understanding meat quality and its relationship with muscle metabolism after slaughter.

7-Isopropoxy-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)-N-(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)imidazo[1,2-a]pyrimidine-6-carboxamide (BIO-7488)

  • Compound Description: BIO-7488 is a potent, selective, and CNS-penetrant inhibitor of interleukin receptor-associated kinase 4 (IRAK4) []. It shows promise for treating neuroinflammation associated with conditions like stroke and traumatic brain injury.
  • Relevance: BIO-7488 directly incorporates the 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide structure as a key component of its molecular framework []. This moiety likely contributes to its binding affinity and selectivity for IRAK4.

Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide (THPP) Analogues

  • Compound Description: This series of compounds exhibits bactericidal activity against Mycobacterium tuberculosis, specifically targeting MmpL3, an essential enzyme involved in cell wall biosynthesis []. These compounds demonstrated promising in vitro and in vivo efficacy against tuberculosis.
  • Relevance: THPP analogues share the core pyrazolo[1,5-a]pyrimidine-3-carboxamide structure with the target compound, differing in the saturation of the pyrazole ring and the presence of various substituents []. This structural similarity suggests a shared pharmacophore responsible for their biological activity.

N-((1S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethyl)-7-methoxy-2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide (TAK-915)

  • Compound Description: TAK-915 serves as a reference compound in the development of novel pyrazolo[1,5-a]pyrimidine-based phosphodiesterase 2A (PDE2A) inhibitors []. While structurally distinct from the target compound, its role as a PDE2A inhibitor provides context for the development of related compounds with improved properties.
  • Relevance: Although not directly structurally related, TAK-915's function as a PDE2A inhibitor highlights the potential of pyrazolo[1,5-a]pyrimidine derivatives as a scaffold for developing novel therapeutics targeting this enzyme []. This connection suggests a potential area of exploration for derivatives of 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide.

N-((1S)-2-hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (20)

  • Compound Description: Compound 20 represents a novel pyrazolo[1,5-a]pyrimidine-based PDE2A inhibitor with promising preclinical properties, including good potency, selectivity, and in vivo efficacy in attenuating memory deficits in a rat model [].
  • Relevance: Compound 20 shares the core 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide structure with the target compound, highlighting its utility as a scaffold for developing PDE2A inhibitors []. The variations in substituents attached to this core structure provide insights into structure-activity relationships for this class of compounds.

2-Anilinopyrazolo[1,5-a]pyrimidine Derivatives

  • Compound Description: This series of compounds, particularly 7-(2-amino-2-methylpropylamino)-5-cyclopropyl-2-(3,5-dimethoxyphenylamino)pyrazolo[1,5-a]pyrimidine-3-carboxamide (7o) and 7-(2-amino-2-methylpropylamino)-2-(3,5-dimethoxyphenylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide (7f), demonstrated potent c-Src kinase inhibitory activity []. These compounds showed potential as treatments for acute ischemic stroke.
  • Relevance: These derivatives share the core pyrazolo[1,5-a]pyrimidine-3-carboxamide structure with 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide, emphasizing the versatility of this scaffold for developing kinase inhibitors []. The diverse substitutions on the pyrazolo[1,5-a]pyrimidine core highlight opportunities for structure-activity relationship studies and the optimization of pharmacological properties.

N-Phenyl-3(5)-amino-5(3)-methylpyrazole-4-carboxamide (6)

  • Compound Description: This compound served as a key intermediate in the synthesis of various pyrazolo[1,5-a]pyrimidine analogues designed as potential systemic fungicides []. While not directly tested for fungicidal activity itself, its role in synthesizing bioactive analogues highlights its structural relevance.
  • Relevance: Compound 6 shares a significant structural similarity with 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide, possessing the core pyrazole-3-carboxamide moiety []. This suggests a shared synthetic route and highlights the importance of the pyrazole ring system in the development of biologically active compounds.

7-(2-[18F]fluoroethylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile ([18F]1)

  • Compound Description: [18F]1 is a radiolabeled pyrazolo[1,5-a]pyrimidine derivative investigated for its potential as a positron emission tomography (PET) imaging agent for tumors [, ]. Although its biodistribution properties require further optimization, it represents a starting point for developing PET tracers based on the pyrazolo[1,5-a]pyrimidine scaffold.
  • Relevance: This compound shares the core 5-methylpyrazolo[1,5-a]pyrimidine structure with 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide, demonstrating the potential for radiolabeling and application in imaging studies [, ].

N-(2-(3-cyano-5-methylpyrazolo[1,5-a]pyrimidin-7-ylamino)ethyl)-2-[18F]fluoro-4-nitrobenzamide ([18F]2)

  • Compound Description: Similar to [18F]1, [18F]2 is another radiolabeled pyrazolo[1,5-a]pyrimidine derivative explored for PET imaging of tumors [, ]. Its structural modifications aim to improve biodistribution and clearance properties compared to [18F]1.
  • Relevance: This compound also shares the core 5-methylpyrazolo[1,5-a]pyrimidine structure with the target compound, further demonstrating the versatility of this scaffold for modification and potential application in imaging studies [, ]. The variations in the linker and substituents compared to [18F]1 provide valuable insights into structure-property relationships for optimizing PET tracer characteristics.
  • Compound Description: These are additional radiolabeled pyrazolo[1,5-a]pyrimidine derivatives synthesized by introducing polar groups to improve pharmacokinetic properties for tumor imaging [, ]. These modifications aim to enhance clearance and tumor uptake compared to previously investigated compounds like [18F]1 and [18F]2.
  • Relevance: Both compounds incorporate the 5-methylpyrazolo[1,5-a]pyrimidine scaffold present in 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide, further demonstrating the adaptability of this core structure for developing radiotracers [, ]. The strategic introduction of polar groups emphasizes the importance of fine-tuning physicochemical properties for optimal PET imaging applications.

(S)-6-(3-cyano-5-methylpyrazolo[1,5-a]pyrimidin-7-ylamino)-2-(2-[18F]fluoro-4-nitrobenzamido)hexanoic acid ([18F]5)

  • Relevance: Despite its suboptimal performance, [18F]5 highlights the importance of continued exploration and modification of the 5-methylpyrazolo[1,5-a]pyrimidine core, found in 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide, for developing improved PET tracers [, ].

Properties

CAS Number

138254-48-5

Product Name

6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide

Molecular Formula

C8H8N4O

Molecular Weight

176.2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.